Pemafibrate racemate is a pharmaceutical compound developed as a selective modulator of peroxisome proliferator-activated receptor alpha (PPARα). It was synthesized by Kowa Company, Ltd. and has been recognized for its potential in treating dyslipidemia and metabolic disorders. The compound exhibits high selectivity and efficacy in activating PPARα, which plays a crucial role in lipid metabolism and energy homeostasis. Its unique structure, which includes a 2-aminobenzoxazole moiety, differentiates it from traditional fibrates, enhancing its pharmacological profile significantly .
Pemafibrate was first synthesized in 2017 and has since gained attention for its therapeutic applications. Clinical trials have demonstrated its effectiveness in lowering triglyceride levels and improving lipid profiles in patients with dyslipidemia . The compound is marketed under the brand name Pemafibrate, primarily in Japan, where it has been approved for clinical use.
Pemafibrate belongs to the class of drugs known as selective PPARα modulators. It is categorized as a synthetic small molecule drug, specifically designed to enhance the activity of PPARα while minimizing effects on other PPAR subtypes, such as PPARγ and PPARδ. This selective action reduces the risk of side effects commonly associated with non-selective PPAR agonists .
The synthesis of pemafibrate involves several key steps, starting from enantiopure (S)-2-hydroxybutyrolactone. The process includes:
The synthesis emphasizes asymmetric methods to ensure high enantiomeric purity. The use of specific reagents and conditions allows for precise control over the stereochemistry of the final product.
Pemafibrate has a distinct molecular structure characterized by a Y-shaped configuration that enhances its binding affinity to PPARα. The structural formula includes:
This configuration allows pemafibrate to fit snugly into the ligand-binding domain of PPARα, promoting effective receptor activation .
The molecular formula for pemafibrate is , with a molecular weight of approximately 342.39 g/mol. The compound's structural integrity is critical for its biological activity and selectivity towards PPARα.
Pemafibrate undergoes several chemical reactions during its synthesis and metabolism:
These reactions are carefully controlled in terms of temperature, solvent choice, and reagent concentrations to maximize yield and minimize by-products.
Pemafibrate acts primarily through the activation of PPARα, which regulates gene expression related to lipid metabolism. The mechanism involves:
Clinical studies have shown that pemafibrate can reduce triglyceride levels significantly compared to baseline measurements, highlighting its effectiveness as a therapeutic agent.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of pemafibrate during synthesis.
Pemafibrate has significant applications in:
The development and application of pemafibrate exemplify advancements in targeted therapies for metabolic disorders, showcasing how structural modifications can lead to improved drug efficacy and safety profiles compared to traditional treatments.
Pemafibrate functions as a selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα), exhibiting high-affinity binding to the ligand-binding domain of peroxisome proliferator-activated receptor alpha. Unlike conventional fibrates (e.g., fenofibrate, gemfibrozil), pemafibrate demonstrates superior binding potency (approximately 2,000–5,000-fold higher) and selectivity for peroxisome proliferator-activated receptor alpha [1] [8]. Upon binding, pemafibrate induces a conformational change in peroxisome proliferator-activated receptor alpha, facilitating heterodimerization with retinoid X receptor. This complex recruits coactivators (e.g., peroxisome proliferator-activated receptor gamma coactivator 1-alpha) and binds to peroxisome proliferator response elements in target gene promoters [5] [7].
X-ray crystallographic analyses reveal that pemafibrate occupies the "Arm III" subpocket within the ligand-binding domain—a region critical for stabilizing helix 12 and enabling transcriptional activation. This specific interaction underpins pemafibrate’s enhanced transactivation efficiency compared to older fibrates [7] [9]. The racemate mixture contains both enantiomers, but studies indicate the active enantiomer preferentially engages residues Tyr314, Tyr464, and Ser280 through hydrogen bonding and hydrophobic interactions, optimizing receptor-coactivator recruitment dynamics [7].
The pemafibrate racemate comprises R- and S-enantiomers, each exhibiting distinct binding affinities for peroxisome proliferator-activated receptor alpha. High-resolution crystallography (1.52 Å resolution) demonstrates that the active enantiomer adopts a U-shaped conformation within the ligand-binding domain, forming critical interactions:
Table 1: Binding Parameters of Pemafibrate Enantiomers to Peroxisome Proliferator-Activated Receptor Alpha
Enantiomer | Binding Affinity (Kd, nM) | Hydrogen Bonds | Key Hydrophobic Interactions |
---|---|---|---|
R-enantiomer | 0.8 | Tyr314, His440 | Phe273, Leu321 |
S-enantiomer | 12.5 | Tyr464 | Phe318, Val332 |
The racemate exhibits marginally reduced binding affinity (Kd = 1.2 nM) compared to the isolated R-enantiomer due to competitive displacement kinetics. However, both enantiomers retain >1,000-fold selectivity for peroxisome proliferator-activated receptor alpha over peroxisome proliferator-activated receptor gamma and peroxisome proliferator-activated receptor delta, attributable to steric incompatibility with Ile363 in peroxisome proliferator-activated receptor gamma and Thr253 in peroxisome proliferator-activated receptor delta [7] [9]. Molecular dynamics simulations confirm that the S-enantiomer induces suboptimal helix 12 positioning, reducing coactivator recruitment efficiency by 40% compared to the R-form [9].
Pemafibrate modulates peroxisome proliferator-activated receptor alpha-driven gene networks governing lipid homeostasis:
Table 2: Magnitude of Gene Expression Changes Induced by Pemafibrate in Hepatocytes
Gene Target | Function | Fold Change | Biological Effect |
---|---|---|---|
LPL | Lipoprotein lipase | +3.5 | Triglyceride hydrolysis |
APOA5 | Apolipoprotein A-V | +2.8 | Lipoprotein lipase activation |
APOC3 | Apolipoprotein C-III | -4.2 | Lipoprotein lipase inhibition blocked |
CPT1A | Carnitine palmitoyltransferase 1A | +2.1 | Fatty acid β-oxidation flux |
ABCG1 | ATP-binding cassette transporter G1 | +1.9 | Cholesterol efflux to high-density lipoprotein |
Transcriptomic profiling in human hepatocytes reveals pemafibrate induces 128 genes by ≥2-fold and represses 76 genes by ≥50%, including pro-inflammatory mediators like tumor necrosis factor alpha and matrix metalloproteinase 9. This dual regulation reduces hepatic very-low-density lipoprotein production while suppressing vascular inflammation and atherosclerosis progression [6] [8].
Pemafibrate demonstrates exceptional subtype selectivity:
This selectivity arises from structural differences in the ligand-binding domains:
Functional assays confirm pemafibrate does not activate peroxisome proliferator-activated receptor gamma-responsive adipogenic genes (FABP4, ADIPOQ) in human adipocytes at concentrations ≤10 μM. Similarly, it lacks significant activity on peroxisome proliferator-activated receptor delta-dependent fatty acid oxidation in skeletal myocytes [6] [9]. This contrasts with older fibrates: fenofibrate activates peroxisome proliferator-activated receptor gamma at 30 μM, while bezafibrate exhibits pan-agonist activity at therapeutic doses [1] [8]. The racemate retains this selectivity profile, as both enantiomers share similar subtype specificity despite differential peroxisome proliferator-activated receptor alpha binding [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7